3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione
描述
The compound 3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione is a structurally complex heterocyclic molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This scaffold is substituted at position 3 with a 4-fluorophenylmethyl group and at position 1 with a 2-oxo-2-pyrrolidin-1-ylethyl moiety.
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)11-23-18(25)17-15(7-10-27-17)22(19(23)26)12-16(24)21-8-1-2-9-21/h3-7,10H,1-2,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMMLHOGNPXSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted thienopyrimidine derivatives.
科学研究应用
3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations
Substituent Impact on Activity :
- The 4-fluorophenylmethyl group, common in the target compound and BB10-8602, is associated with enhanced hydrophobic interactions in receptor binding .
- The pyrrolidinylethyl substituent in the target compound may improve solubility compared to simpler alkyl chains, as seen in pyrrolidine-containing antiplasmodial agents .
Core Structure Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., Olmutinib) exhibit kinase inhibition, while pyrrolo[3,2-d]pyrimidines () are explored as bioactive precursors . Pyrimidine-2,4-dione derivatives like ACET demonstrate modular pharmacology, with substituents dictating target specificity (e.g., ionotropic glutamate receptors) .
Biological Activity Trends: Anticancer Activity: Compound 16 (Acta Pharm, 2017) outperformed doxorubicin, highlighting the role of chlorophenyl and pyrrolo groups in cytotoxicity . The target compound’s pyrrolidinylethyl group may similarly enhance tumor selectivity.
Physicochemical and Pharmacokinetic Comparisons
- Hydrogen Bonding : The pyrimidine-2,4-dione core provides hydrogen-bond acceptors, critical for target engagement (e.g., ACET’s interaction with glutamate receptors) .
- Metabolic Stability : Pyrrolidine rings (as in the target compound) are less prone to oxidative metabolism than piperidine analogues (), suggesting improved half-life .
生物活性
3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound belonging to the thienopyrimidine class. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological properties, including potential applications in cancer therapy and as an antimicrobial agent.
- IUPAC Name : this compound
- Molecular Formula : C19H18FN3O3S
- Molecular Weight : 387.43 g/mol
- CAS Number : 879138-61-1
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The thieno[3,2-d]pyrimidine scaffold is particularly noted for its ability to affect signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that derivatives of thienopyrimidine compounds exhibit potent anticancer activities. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by stimulating oxidative stress and inhibiting critical signaling pathways like the Notch-AKT pathway . The specific compound has been evaluated for its potential to inhibit tumor growth and promote cancer cell death.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thienopyrimidine derivatives are often explored for their ability to combat bacterial infections and other pathogens. The presence of the fluorophenyl group may enhance the compound's lipophilicity, improving its ability to penetrate microbial membranes.
Case Studies and Research Findings
常见问题
Q. What are the key considerations in designing a multi-step synthesis route for this compound?
The synthesis typically begins with constructing the thieno[3,2-d]pyrimidine core via cyclization reactions (e.g., using thiourea derivatives and carbonyl precursors). Subsequent steps involve introducing substituents: the 4-fluorophenyl group via nucleophilic substitution (e.g., 4-fluorobenzyl chloride) and the pyrrolidinylethyl moiety through alkylation or coupling reactions. Critical parameters include solvent choice (DMF or DMSO for polar aprotic conditions), temperature (80–120°C for cyclization), and catalysts (e.g., palladium for cross-couplings). Post-synthesis, purity is confirmed via HPLC (>95%), and structural integrity via ¹H/¹³C NMR .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
¹H and ¹³C NMR are indispensable for assigning proton/carbon environments (e.g., distinguishing carbonyl signals at ~170 ppm for dione groups). IR spectroscopy validates functional groups (e.g., C=O stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). Purity is assessed via reverse-phase HPLC with UV detection (λ=254 nm) .
Q. What initial biological screening approaches are recommended?
Prioritize target-based assays (e.g., kinase inhibition using recombinant enzymes) followed by cell viability assays (MTT/XTT in cancer lines like MCF-7 or A549). Dose-response curves (1 nM–100 μM) determine IC₅₀ values. Include positive controls (e.g., staurosporine for apoptosis) and validate solubility in assay buffers (DMSO ≤0.1% v/v) .
Q. What stability considerations apply for storage and handling?
Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolyzed dione groups). Avoid prolonged exposure to light to prevent photodegradation .
Advanced Questions
Q. How can reaction yields be optimized for introducing the 2-oxo-2-pyrrolidin-1-ylethyl group?
Optimize coupling reactions by screening catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMSO vs. THF), and temperature (60–100°C). Use kinetic monitoring (TLC or inline IR) to identify reaction endpoints. Design of Experiments (DOE) methodologies can model interactions between variables (e.g., molar ratios, stirring rates). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. What strategies resolve contradictions in biological activity data across assays?
Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell proliferation). Control variables: cell line selection (HEK293 vs. HeLa), serum content (0–10% FBS), and pH (6.5–7.5). Apply statistical rigor (ANOVA, p<0.05) across ≥3 replicates. Use solubility enhancers (e.g., cyclodextrins) to mitigate false negatives from aggregation .
Q. How can computational methods predict binding modes to biological targets?
Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., kinases from PDB). Validate with molecular dynamics (MD) simulations (AMBER, 100 ns trajectories) to assess binding stability. Quantum mechanics/molecular mechanics (QM/MM) optimizes ligand-protein interaction energies. Compare predictions with experimental SAR data from fluorophenyl-substituted analogs .
Q. What methodologies resolve discrepancies in NMR spectral assignments?
Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)). Solvent variation (CDCl₃ vs. DMSO-d6) clarifies exchangeable protons. If crystallizable, X-ray diffraction provides unambiguous confirmation .
Q. How to design SAR studies evaluating the fluorophenyl group’s role?
Synthesize analogs with substituents (Cl, CH₃, H) at the 4-position of the phenyl ring. Test in parallel using standardized assays (e.g., IC₅₀ in kinase panels). Apply QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric parameters with activity. Measure physicochemical properties (LogP via shake-flask, pKa via potentiometry) to assess bioavailability .
Q. What approaches elucidate metabolic pathways in preclinical models?
Incubate with liver microsomes (human/rat) + NADPH to identify Phase I metabolites (LC-MS/MS, Q-TOF). Use stable isotope labeling (e.g., ¹³C) to track biotransformations. Compare in vitro results with in vivo PK studies (plasma/tissue sampling at 0–24 h). Identify glucuronidation/sulfation products via enzymatic hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
